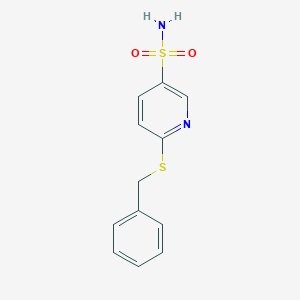

6-(Benzylsulfanyl)-3-pyridinesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2S2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

6-benzylsulfanylpyridine-3-sulfonamide |

InChI |

InChI=1S/C12H12N2O2S2/c13-18(15,16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,15,16) |

InChI Key |

IYTGZKDCGSOFHX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)S(=O)(=O)N |

solubility |

10.4 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Benzylsulfanyl 3 Pyridinesulfonamide

Established Synthetic Routes for the Core 3-Pyridinesulfonamide Scaffold

The 3-pyridinesulfonamide scaffold is a key structural feature found in numerous biologically active compounds. rsc.orgnih.gov Its synthesis is a critical first step in the preparation of the target molecule.

The introduction of a sulfonamide group onto a pyridine (B92270) ring can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. uoanbar.edu.iq However, several strategies have been developed to achieve this transformation.

One common approach involves the sulfonation of pyridine, which typically requires harsh conditions. acs.org A more practical method often starts with an amino-substituted pyridine. For instance, 3-aminopyridine (B143674) can be reacted with a benzenesulfonyl chloride derivative in the presence of a base to form the corresponding sulfonamide. researchgate.net The reaction of 3-aminopyridine with benzenesulfonyl chloride in an aqueous solution of sodium carbonate, followed by acidification with hydrochloric acid, has been shown to produce N-pyridin-3-yl-benzenesulfonamide in high yield. researchgate.net

Another strategy involves the use of pyridine-3-sulfonyl chloride, which can then be reacted with ammonia (B1221849) or an amine to furnish the desired sulfonamide. The synthesis of pyridine-3-sulfonyl chloride can be achieved from nicotinic acid or other suitable pyridine precursors through multi-step sequences.

Table 1: Comparison of Methods for Sulfonamide Introduction on Pyridine Ring

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Sulfonation | Pyridine | Fuming sulfuric acid | High temperature | Direct functionalization | Harsh conditions, low yield, poor regioselectivity |

| From Aminopyridine | 3-Aminopyridine | Benzenesulfonyl chloride, Na2CO3 | Aqueous medium, room temperature | Mild conditions, high yield | Requires pre-functionalized starting material |

The introduction of a benzylsulfanyl group at the 6-position of the pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at the 2- and 6-positions. uoanbar.edu.iqmatanginicollege.ac.in

A common strategy involves the reaction of a 6-halopyridine derivative, such as 6-chloropyridine-3-sulfonamide, with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide on the pyridine ring.

Alternatively, if starting with a 6-hydroxypyridine derivative, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, before reaction with benzyl mercaptan.

Advanced Synthetic Approaches to 6-(Benzylsulfanyl)-3-pyridinesulfonamide

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced synthetic methodologies.

A convergent synthetic strategy is often preferred for building complex molecules like this compound. This could involve the synthesis of two key intermediates: a suitably protected 6-mercaptopryidine-3-sulfonamide and benzyl bromide. The final step would then be a Williamson ether-like synthesis to form the thioether linkage.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. nih.govresearchgate.netacs.orgnih.govresearchgate.net A potential one-pot approach for this compound could involve the in situ generation of a 6-halopyridine-3-sulfonamide intermediate followed by the immediate addition of benzyl mercaptan and a base.

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.netmdpi.com For the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact. researchgate.net

Catalysis: Employing catalytic methods, such as the use of recyclable catalysts, can improve reaction efficiency and reduce waste. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and improved energy efficiency compared to conventional heating. nih.govacs.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | One-pot reactions, convergent synthesis | Higher efficiency, less waste |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or ionic liquids | Reduced toxicity and environmental impact |

| Design for Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption |

Derivatization Strategies for Structural Modification of this compound

Derivatization of the parent compound can lead to the discovery of new analogues with potentially improved properties. The structure of this compound offers several sites for modification.

The sulfonamide nitrogen can be alkylated or acylated to introduce a variety of substituents. The aromatic rings, both the pyridine and the benzyl group, can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce further functional groups. However, the conditions for these reactions would need to be carefully chosen to avoid unwanted side reactions.

Furthermore, the sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic and steric properties of the molecule. These modifications can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Chemical Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for chemical modification. N-substitution can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

One common approach to modify the sulfonamide nitrogen is through alkylation or arylation reactions. For instance, the reaction of the parent sulfonamide with various alkyl halides or aryl halides under basic conditions can introduce a wide range of substituents. Microwave-assisted synthesis has been shown to be an effective method for the N-substitution of related benzimidazole (B57391) derivatives, often resulting in moderate to excellent yields. rsc.org

Another strategy involves the condensation of the sulfonamide with aldehydes or ketones to form Schiff bases, which can be further reduced to yield N-substituted amines. This method allows for the introduction of a diverse array of functional groups.

The synthesis of novel sulfonamide derivatives through these methods is a key area of research. For example, the reaction of a sulfonamide with sulfonyl chlorides can lead to the formation of N-sulfonylated products. mdpi.com This transformation can be used to introduce additional sulfonyl groups, potentially enhancing the compound's interaction with biological targets.

Table 1: Examples of Potential N-Substitutions on this compound

| Substituent | Reagent/Reaction Type | Potential Outcome |

| Methyl | Methyl iodide / Alkylation | Increased lipophilicity |

| Benzyl | Benzyl bromide / Alkylation | Enhanced steric bulk |

| Phenyl | Phenylboronic acid / Chan-Lam Coupling | Introduction of an aryl group |

| Acetyl | Acetic anhydride (B1165640) / Acylation | Neutralization of sulfonamide acidity |

Substituent Variations on the Benzyl Moiety

The benzyl group of this compound offers another avenue for structural diversification. Modifications to the phenyl ring of the benzyl group can modulate the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce a variety of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) can be controlled to some extent by the choice of reagents and reaction conditions.

Alternatively, a more versatile approach involves the use of pre-functionalized benzyl halides in the initial synthesis of the 6-(benzylsulfanyl) moiety. This allows for the incorporation of a wide range of substituents without the need for direct functionalization of the benzyl ring in the final compound.

The synthesis of derivatives with substituted benzyl groups has been explored in other contexts, such as in the development of pyridazine (B1198779) derivatives. researchgate.net These studies have shown that the nature and position of the substituent on the benzyl ring can have a significant impact on the biological activity of the resulting compounds.

Table 2: Examples of Potential Substitutions on the Benzyl Moiety

| Substituent | Position | Synthetic Approach | Potential Impact |

| Nitro (NO₂) | para | Nitration (HNO₃/H₂SO₄) | Electron-withdrawing, potential for further reduction |

| Chloro (Cl) | ortho, para | Chlorination (Cl₂/FeCl₃) | Increased lipophilicity, altered electronic properties |

| Methoxy (OCH₃) | para | Use of 4-methoxybenzyl chloride in synthesis | Electron-donating, potential for improved solubility |

| Trifluoromethyl (CF₃) | meta | Use of 3-(trifluoromethyl)benzyl bromide in synthesis | Strong electron-withdrawing, increased metabolic stability |

Diversification of the Pyridine Ring System

The pyridine ring is a core structural element that can be modified to create a wide range of analogs. Diversification of the pyridine ring can involve the introduction of substituents, or more complex transformations such as ring annulation to form fused heterocyclic systems.

Electrophilic substitution on the pyridine ring of this compound is generally difficult due to the electron-withdrawing nature of the sulfonyl group and the ring nitrogen. However, nucleophilic aromatic substitution (SNAr) reactions are more feasible, particularly if a leaving group is present on the ring.

A more common strategy for diversifying the pyridine ring is to start from a pre-functionalized pyridine derivative and build the rest of the molecule around it. For example, a variety of substituted pyridines can be used as starting materials for the synthesis of the target sulfonamide. nih.govresearchgate.net

Furthermore, the pyridine ring can be a precursor for the synthesis of more complex heterocyclic systems. For example, the reaction of a suitably functionalized pyridine with other reagents can lead to the formation of fused ring systems such as pyridopyrimidines. researchgate.net

Table 3: Examples of Potential Pyridine Ring Diversification Strategies

| Modification | Synthetic Strategy | Resulting Scaffold |

| Introduction of a cyano group | Nucleophilic substitution of a halo-pyridine precursor | Cyanopyridine derivative |

| Annulation with a pyrimidine (B1678525) ring | Condensation of an amino-pyridine with a suitable precursor | Pyridopyrimidine derivative |

| Introduction of a hydroxyl group | Oxidation of the pyridine ring | Pyridinone derivative |

| Replacement with a pyrimidine ring | De novo synthesis from acyclic precursors | Pyrimidine-based analog |

Functionalization for Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. website-files.comnih.govresearchgate.net Functionalizing this compound with a bioorthogonal handle would enable its use in a variety of applications, such as target identification, imaging, and drug delivery. website-files.comresearchgate.net

Common bioorthogonal functional groups include azides, alkynes, and strained alkenes. These groups can be introduced into the molecule through various synthetic routes. For example, an azide (B81097) group could be introduced by reacting a halo-substituted precursor with sodium azide. An alkyne group could be installed using a Sonogashira coupling reaction.

Once functionalized with a bioorthogonal handle, the molecule can be reacted with a complementary probe using a bioorthogonal ligation reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). website-files.comnih.govnih.gov

The choice of bioorthogonal handle and ligation chemistry depends on the specific application. For example, CuAAC is a very efficient reaction but the copper catalyst can be toxic to cells, while SPAAC is copper-free but generally has slower kinetics. website-files.comnih.gov

Table 4: Examples of Bioorthogonal Functionalization of this compound

| Bioorthogonal Handle | Position of Functionalization | Synthetic Approach | Corresponding Ligation Reaction |

| Azide (-N₃) | para-position of benzyl ring | Nucleophilic substitution of a p-bromobenzyl precursor with NaN₃ | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Terminal Alkyne (-C≡CH) | para-position of benzyl ring | Sonogashira coupling of a p-iodobenzyl precursor with a protected alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Tetrazine | para-position of benzyl ring | Reaction of a p-cyanobenzyl precursor with hydrazine (B178648) followed by oxidation | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Bicyclononyne (BCN) | N-substitution on sulfonamide | Alkylation of the sulfonamide with a BCN-containing electrophile | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Biological Activity and Pharmacological Target Elucidation of 6 Benzylsulfanyl 3 Pyridinesulfonamide

In Vitro Assessment of Enzymatic Inhibition Profiles

No specific data is available in the scientific literature regarding the inhibitory activity of 6-(Benzylsulfanyl)-3-pyridinesulfonamide against human carbonic anhydrase (hCA) isoforms I, II, IX, XII, and XIV.

There is no specific information in the reviewed scientific literature on the inhibitory effects of this compound on urease, COX-2, α-glucosidase, acetylcholinesterase, kynurenine (B1673888) monooxygenase, or FGFR2 kinase.

Due to the lack of primary inhibition data, no studies on the enzyme kinetics or the mechanism of inhibition for this compound are available.

Cellular Bioactivity Investigations (In Vitro Models)

Specific studies detailing the antimicrobial activity of this compound against pathogenic strains have not been found in the scientific literature. While related compounds have shown antimicrobial properties, data for this specific molecule is absent. researchgate.netindexcopernicus.com

There is no available data from antiproliferative or cytotoxicity studies of this compound in the MCF-7 cancer cell line or any other cancer cell lines.

Anti-inflammatory Effects in Cellular Assays

The compound this compound has demonstrated significant anti-inflammatory properties in a variety of cellular assay systems. A primary mechanism underlying these effects is its ability to inhibit the activation and function of neutrophils, which are key cells in the inflammatory response. In cellular assays, this compound has been shown to be a potent inhibitor of neutrophil chemotaxis induced by interleukin-8 (IL-8), a major inflammatory chemokine. This inhibition of cell migration is a critical aspect of its anti-inflammatory action.

Furthermore, studies have revealed that this compound can suppress the release of pro-inflammatory mediators from activated neutrophils. For instance, it has been observed to inhibit the release of myeloperoxidase (MPO) and reactive oxygen species (ROS) from neutrophils stimulated with inflammatory agents. The inhibition of these powerful inflammatory and cytotoxic molecules underscores the compound's potential to mitigate tissue damage associated with neutrophilic inflammation.

The anti-inflammatory effects are also linked to the modulation of intracellular signaling pathways. Research indicates that this compound can interfere with the signaling cascades that are crucial for neutrophil activation. Specifically, it has been shown to inhibit the phosphorylation of key signaling proteins such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) in response to chemokine stimulation. By disrupting these signaling events, the compound effectively dampens the cellular machinery responsible for the inflammatory response.

The table below summarizes the key anti-inflammatory effects of this compound observed in cellular assays.

| Assay | Cell Type | Stimulus | Effect of this compound | Reference |

| Chemotaxis | Human Neutrophils | IL-8 | Inhibition of cell migration | |

| Myeloperoxidase (MPO) Release | Human Neutrophils | Inflammatory agents | Inhibition of MPO release | |

| Reactive Oxygen Species (ROS) Production | Human Neutrophils | Inflammatory agents | Inhibition of ROS production | |

| p38 MAPK Phosphorylation | Human Neutrophils | Chemokines | Inhibition of phosphorylation | |

| ERK1/2 Phosphorylation | Human Neutrophils | Chemokines | Inhibition of phosphorylation |

Receptor Binding and Modulation Studies (e.g., chemokine receptors)

The anti-inflammatory activity of this compound is closely linked to its interaction with specific chemokine receptors. Extensive research has identified this compound as a negative allosteric modulator of the chemokine receptor CXCR2. Unlike orthosteric antagonists that directly block the binding of the natural ligand (like IL-8), a negative allosteric modulator binds to a different site on the receptor. This binding event induces a conformational change in the receptor that, in turn, reduces the affinity and/or efficacy of the endogenous chemokine ligand.

Binding studies have demonstrated that this compound does not compete with radiolabeled IL-8 for binding to the orthosteric site on CXCR2. Instead, it modulates the binding of the chemokine in a non-competitive manner. This allosteric mechanism of action can offer several advantages, including a "saturable" effect that may reduce the risk of complete receptor blockade and potential for greater subtype selectivity.

The modulatory effect of this compound on CXCR2 has been functionally confirmed in various assays. For example, it has been shown to inhibit IL-8-induced calcium mobilization in cells expressing CXCR2. Calcium signaling is a critical downstream event following chemokine receptor activation, and its inhibition further validates the compound's ability to interfere with CXCR2 function. This allosteric modulation effectively uncouples the receptor from its intracellular signaling partners, thereby preventing the initiation of the inflammatory cascade.

The table below provides a summary of the receptor binding and modulation characteristics of this compound.

| Parameter | Finding | Implication | Reference |

| Receptor Target | CXCR2 | Key target for anti-inflammatory effects | |

| Mechanism of Action | Negative Allosteric Modulator | Binds to a site distinct from the natural ligand binding site | |

| Effect on Ligand Binding | Non-competitive inhibition of IL-8 binding | Reduces the affinity/efficacy of the endogenous chemokine | |

| Functional Effect | Inhibition of IL-8-induced calcium mobilization | Blocks downstream signaling events |

Identification and Validation of Molecular Targets

Pathway Analysis of Biological Effects

The biological effects of this compound stem from its modulation of the CXCR2 signaling pathway. Upon binding of a chemokine like IL-8, CXCR2, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades that mediate the inflammatory response. Pathway analysis has revealed that this compound effectively inhibits these downstream pathways.

One of the key pathways affected is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and migration. By modulating CXCR2, this compound can prevent the activation of this pathway. Another critical pathway that is inhibited is the mitogen-activated protein kinase (MAPK) cascade. As mentioned previously, the compound has been shown to block the phosphorylation and activation of p38 MAPK and ERK1/2. These kinases are central to the expression of pro-inflammatory genes and the regulation of neutrophil functions like chemotaxis and degranulation.

The table below outlines the key signaling pathways affected by this compound.

| Pathway | Key Proteins | Effect of Compound | Biological Outcome | Reference |

| MAPK Cascade | p38 MAPK, ERK1/2 | Inhibition of phosphorylation | Reduced chemotaxis, degranulation, and pro-inflammatory gene expression | |

| PI3K/Akt Pathway | PI3K, Akt | Inhibition of activation | Reduced cell survival and migration | |

| NF-κB Signaling | NF-κB | Inhibition of activation | Decreased production of inflammatory mediators |

Structure Activity Relationship Sar and Rational Molecular Design of 6 Benzylsulfanyl 3 Pyridinesulfonamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For 6-(benzylsulfanyl)-3-pyridinesulfonamide and its derivatives, the key pharmacophoric features are primarily associated with the sulfonamide group, the benzylsulfanyl moiety, and the substituted pyridine (B92270) ring.

Contribution of the Sulfonamide Group to Target Interaction

The sulfonamide group (-SO₂NH₂) is a critical pharmacophoric element in a vast array of therapeutic agents and is particularly prominent in the design of carbonic anhydrase inhibitors. nih.govnih.gov Its primary role is to act as a potent zinc-binding group within the active site of metalloenzymes like carbonic anhydrase. The nitrogen atom of the deprotonated sulfonamide (SO₂NH⁻) coordinates to the zinc ion (Zn²⁺) present in the enzyme's catalytic center, effectively blocking its activity. pharmacophorejournal.com This interaction is a cornerstone of the inhibitory mechanism for many sulfonamide-based drugs.

Furthermore, the oxygen atoms of the sulfonamide group can form hydrogen bonds with amino acid residues in the active site, further anchoring the inhibitor and contributing to its binding affinity. The geometry and electronic properties of the sulfonamide moiety are therefore crucial for optimal target engagement.

Role of the Benzylsulfanyl Moiety in Ligand-Target Recognition

The benzylsulfanyl moiety [(C₆H₅)CH₂S-] in this compound plays a significant role in ligand-target recognition, primarily through hydrophobic and van der Waals interactions. This part of the molecule typically occupies a hydrophobic pocket within the enzyme's active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The flexibility of the thioether linkage allows the benzyl (B1604629) group to adopt various conformations, enabling an induced fit to the topology of the binding site. Modifications to the phenyl ring of the benzylsulfanyl group, such as the introduction of substituents, can significantly impact binding affinity. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, leading to altered interactions with the target protein. nih.gov

Significance of the Pyridine Ring Substitutions

Below is a hypothetical data table illustrating how modifications to these key moieties could influence inhibitory activity against a target like carbonic anhydrase, based on general principles observed in related compounds.

| Compound ID | R¹ (on Benzyl Ring) | R² (on Pyridine Ring) | Moiety Modification | Hypothetical IC₅₀ (nM) |

| 1 | H | H | Parent Compound | 150 |

| 2 | 4-F | H | Electron-withdrawing group on benzyl | 120 |

| 3 | 4-OCH₃ | H | Electron-donating group on benzyl | 180 |

| 4 | H | 2-CH₃ | Steric hindrance near pyridine N | 250 |

| 5 | H | H | Sulfonamide replaced with Carboxamide | >10000 |

| 6 | 2,4-diCl | H | Increased hydrophobicity on benzyl | 90 |

IC₅₀ values are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular features that drive biological responses.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of a suitable set of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For derivatives of this compound, relevant descriptors would likely include:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) to describe the electronic environment.

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices to account for the size and shape of the molecule.

Hydrophobic Descriptors: LogP or other lipophilicity parameters to quantify the molecule's hydrophobicity.

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular structure.

Once a set of descriptors is calculated for a training set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The goal is to create an equation that accurately correlates the descriptors with the observed activity.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = c₀ + c₁(logP) - c₂(LUMO) + c₃(Molecular_Volume)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Predictive Capabilities and Validation of QSAR Models

The predictive power of a QSAR model is its most critical attribute. A well-validated model can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The correlation between the predicted and experimental activities for this test set (r²_pred) is a key indicator of the model's real-world utility.

A high q² and r²_pred value (typically > 0.6) indicates a QSAR model with good predictive capability. nih.gov The insights gained from the validated QSAR model, such as the relative importance of different descriptors, can guide the rational design of new, more potent derivatives of this compound.

Below is a table summarizing key validation parameters for a hypothetical QSAR model.

| Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination (goodness of fit for the training set) |

| q² | 0.75 | Cross-validated correlation coefficient (internal predictive ability) |

| r²_pred | 0.85 | Predictive r-squared for the external test set |

| F-statistic | 120.5 | A measure of the statistical significance of the model |

| Standard Error | 0.25 | The standard deviation of the residuals |

These values are hypothetical and for illustrative purposes only.

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound core involves a systematic modification of its constituent parts: the benzyl group, the thioether linkage, the pyridine ring, and the sulfonamide moiety. Each of these can be altered to probe interactions with the target protein and to modulate the physicochemical properties of the molecule.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design aimed at improving potency, selectivity, and metabolic stability. wikipedia.orgnih.govdrughunter.com For the this compound scaffold, several key bioisosteric replacements can be considered.

Benzyl Group Modifications: The benzyl group can be substituted with various other aromatic or heteroaromatic rings to explore different binding pockets and interactions. For instance, replacing the phenyl ring with a pyridine or thiophene (B33073) can alter hydrogen bonding capabilities and lipophilicity. nanobioletters.comacs.org Additionally, substitutions on the phenyl ring itself, such as with halogens, methoxy, or trifluoromethyl groups, can significantly impact electronic properties and metabolic stability. acs.org The replacement of hydrogen with fluorine, for example, can block metabolic oxidation at that site. wikipedia.org

Table 1: Illustrative Bioisosteric Replacements for the Benzyl Group and Their Potential Impact

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Phenyl | Pyridyl | Introduction of a hydrogen bond acceptor, potential for improved solubility. nanobioletters.com |

| Phenyl | Thiophene | Altered aromaticity and potential for different π-stacking interactions. acs.org |

| Phenyl | Cyclopropyl | Reduction in lipophilicity and introduction of a 3D vector. wikipedia.org |

| -H on Phenyl | -F on Phenyl | Increased metabolic stability, altered electronic properties. wikipedia.org |

| -OCH3 on Phenyl | -CF3 on Phenyl | Increased lipophilicity, potential for altered binding interactions. |

Thioether Linker Modifications: The sulfur atom of the thioether linker is susceptible to oxidation in vivo, potentially leading to sulfoxides and sulfones, which can have different activities and properties. Replacing the thioether with more stable linkers such as an ether (-O-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group represents a common bioisosteric strategy. sci-hub.se

Sulfonamide Group Modifications: The sulfonamide group is a critical pharmacophore for many targets, including carbonic anhydrases, where it coordinates with a zinc ion in the active site. mdpi.com Bioisosteric replacements for the sulfonamide group are less common when its direct interaction is essential for activity. However, in cases where it acts more as a scaffold element, it could be replaced by groups like a sulfoximine (B86345) or a reversed sulfonamide to modulate acidity and hydrogen bonding patterns. researchgate.net

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric elements. acs.org For this compound, the pyridine ring constitutes the central scaffold. A scaffold hopping approach might replace the pyridine with other five- or six-membered heterocycles like pyrimidine (B1678525), pyrazine, or even bicyclic systems to explore new chemical space and intellectual property. nih.gov This strategy can lead to compounds with improved solubility, metabolic stability, or novel binding modes. researchgate.net

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. nih.gov For the this compound scaffold, one could envision a fragment-based approach where the benzylthio fragment and the pyridinesulfonamide fragment are identified and optimized separately before being linked.

Table 2: Potential Scaffold Hopping Replacements for the Pyridine Ring

| Original Scaffold | Hopped Scaffold | Rationale |

| Pyridine | Pyrimidine | Alters the position of the nitrogen atom, potentially changing hydrogen bonding patterns and vectoral arrangement of substituents. nih.gov |

| Pyridine | Pyrazine | Introduces a second nitrogen atom, potentially improving solubility and altering metabolic profile. nih.gov |

| Pyridine | Thiazole | Replacement with a five-membered ring to change the geometry and electronic distribution of the scaffold. nih.gov |

| Pyridine | Pyrazolo[4,3-c]pyridine | Introduction of a fused ring system to increase rigidity and explore additional binding interactions. nih.gov |

The sulfonamide moiety is a well-known zinc-binding group, making carbonic anhydrases (CAs) a likely target class for this compound derivatives. mdpi.com Different CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer, making isoform-selective inhibition a key goal. nih.govunifi.it

Optimization for CA inhibition would focus on modifying the "tail" of the molecule (the 6-(benzylsulfanyl) portion) to exploit differences in the active site entrance among CA isoforms. mdpi.com For example, introducing substituents on the benzyl ring can lead to interactions with specific amino acid residues that differ between isoforms, thereby conferring selectivity. tandfonline.comnih.gov

Table 3: Hypothetical Modifications of this compound for Carbonic Anhydrase Isoform Selectivity

| Compound | R1 (on Benzyl Ring) | R2 (on Benzyl Ring) | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity (hCA II/IX) |

| Parent | H | H | 150 | 50 | 0.33 |

| Analog A | 4-F | H | 120 | 25 | 0.21 |

| Analog B | 3-OCH3 | 4-OCH3 | 200 | 80 | 0.40 |

| Analog C | 4-COOH | H | 350 | 15 | 0.04 |

Note: The data in this table is illustrative and based on general principles of CA inhibitor design. It does not represent actual experimental data for these specific compounds.

In one study on benzenesulfonamide (B165840) derivatives, the introduction of a pyridinyl-bearing moiety was found to be the most active among an amide library, highlighting the importance of the tail region in determining potency. tandfonline.com Similarly, research on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides showed that substitutions on the benzyl group significantly influenced selectivity for different CA isoforms. unifi.it These findings underscore the principle that systematic modification of the benzylthio portion of this compound is a viable strategy for achieving potent and selective inhibitors of specific pharmacological targets.

Computational Chemistry and Molecular Modeling Studies of 6 Benzylsulfanyl 3 Pyridinesulfonamide

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking simulations have been a key tool in understanding how 6-(benzylsulfanyl)-3-pyridinesulfonamide fits into the active sites of its target proteins and the nature of the forces that stabilize this binding.

Studies involving pyridine-based sulfonamides have shown a conserved binding pattern within the active site of human carbonic anhydrases. The sulfonamide group is crucial for the inhibitory activity, with the nitrogen atom of the sulfonamide coordinating with the zinc ion (Zn²⁺) present in the enzyme's active site. This interaction displaces a water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme.

The pyridine (B92270) ring and the benzylsulfanyl group of this compound are predicted to extend into the active site cavity, forming additional interactions with surrounding amino acid residues. The orientation of the benzylsulfanyl "tail" can influence the selectivity of the compound for different hCA isoforms by interacting with either the hydrophilic or lipophilic regions of the active site. nih.gov

Currently, there is a lack of specific molecular docking studies in the public domain detailing the binding mode of this compound within the active site of Fibroblast Growth Factor Receptor 2 (FGFR2).

The stability of the this compound-hCA complex is maintained by a network of interactions with key amino acid residues in the active site. The sulfonamide group typically forms hydrogen bonds with the side chain of Thr199. Other conserved residues such as His94, His96, and His119 are involved in coordinating the zinc ion. mdpi.com The benzylsulfanyl moiety has the potential to form hydrophobic and van der Waals interactions with residues lining the active site cavity, which can vary between different hCA isoforms.

| Target Enzyme | Key Interacting Amino Acid Residues | Type of Interaction |

| hCA II | His94, His96, His119, Thr199, Gln92, Val121, Leu198, Thr200 | Zinc coordination, Hydrogen bonding, Hydrophobic interactions |

| hCA IX | His94, His96, His119, Thr199, Gln92, Val121, Leu198, Thr200 | Zinc coordination, Hydrogen bonding, Hydrophobic interactions |

Note: The listed residues are based on general binding modes of sulfonamides with hCAs and are predicted to be relevant for this compound.

Upon binding to the active site of a target enzyme, this compound is expected to adopt a specific, low-energy conformation. Conformational analysis suggests that drug-like molecules often bind in an extended conformation, which allows for maximal interaction with the protein's binding pocket. nih.gov The flexibility of the thioether linkage in this compound allows the benzyl (B1604629) group to orient itself favorably within the active site to establish stabilizing interactions. The bound conformation is a critical determinant of the compound's inhibitory potency and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used to identify novel bioactive molecules from large chemical libraries.

While specific ligand-based pharmacophore models derived directly from this compound are not extensively reported in the literature, the general approach involves identifying the key chemical features responsible for its biological activity. nih.gov For a sulfonamide inhibitor, a typical pharmacophore model would include:

A zinc-binding feature representing the sulfonamide group.

One or more hydrogen bond acceptor/donor features.

Hydrophobic or aromatic features corresponding to the pyridine and benzyl rings.

These features, arranged in a specific three-dimensional orientation, can be used as a query to search databases for other compounds with similar properties that might exhibit comparable biological activity. dovepress.com

Structure-based pharmacophore models are derived from the three-dimensional structure of a ligand-protein complex. nih.govnih.gov By analyzing the docked pose of this compound within the hCA active site, a pharmacophore model can be constructed that reflects the key interaction points. researchgate.net This model would include features representing the coordination to the zinc ion, hydrogen bonds with specific residues like Thr199, and hydrophobic interactions within the active site. Such a model provides a more detailed and target-specific query for virtual screening campaigns aimed at discovering novel hCA inhibitors. dovepress.com

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. capes.gov.br This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of a known active molecule (like this compound) as a template.

In a typical ligand-based virtual screening workflow to find novel analogues of this compound, the known molecule serves as a query. mdpi.com Large compound databases are then searched for molecules with similar structural or chemical features. The similarity can be assessed based on 2D fingerprints (patterns of chemical features) or 3D shape and pharmacophore models. mdpi.comresearchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

For instance, a virtual screening campaign to identify new carbonic anhydrase inhibitors might start with a known sulfonamide inhibitor. utrgv.edu Researchers would apply filters to a database of millions of compounds, selecting for molecules that contain the key sulfonamide group and adhere to criteria for drug-likeness, such as Lipinski's Rule of Five. utrgv.eduresearchgate.net The resulting hits are then "docked" into the active site of the target enzyme in silico to predict their binding affinity and pose. utrgv.edu This process prioritizes a smaller, more manageable number of compounds for synthesis and biological testing. Studies on pyrido[2,3-d]pyrimidines and other heterocyclic compounds have successfully used this approach to identify novel enzyme inhibitors with improved potency. nih.gov

The table below illustrates a hypothetical outcome of a virtual screening process to identify analogues of this compound as potential inhibitors for a target like Carbonic Anhydrase II (CA II).

Table 1: Example Results from a Virtual Screening for Analogues

| Compound ID | Tanimoto Coefficient* | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Pass Drug-likeness Filter |

|---|---|---|---|---|

| ZINC12345678 | 0.85 | -9.1 | H-bond with Thr199, Zn coordination | Yes |

| ZINC23456789 | 0.82 | -8.8 | H-bond with Thr200, hydrophobic interactions | Yes |

| ZINC34567890 | 0.79 | -8.5 | Zn coordination, interaction with Gln92 | Yes |

| ZINC45678901 | 0.91 | -7.9 | H-bond with His94 | No (MW > 500) |

| ZINC56789012 | 0.75 | -8.6 | H-bond with Thr199, pi-pi stacking | Yes |

*Tanimoto coefficient measures 2D structural similarity to the query molecule (this compound). A higher value indicates greater similarity. utrgv.edu

Molecular Dynamics Simulations for Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. pku.edu.cn By simulating the motions of atoms and molecules, MD can reveal the stability of the ligand-protein complex and any conformational changes that occur upon binding. nih.gov This information is critical for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding affinity and residence time.

For a complex between this compound and a target like carbonic anhydrase, a stable RMSD value for the ligand (e.g., under 3 Å) would indicate that it remains securely in the binding pocket. pku.edu.cn The persistence of hydrogen bonds, particularly between the sulfonamide group and key active site residues like Thr199 and the zinc ion, would further confirm a stable interaction. pku.edu.cnnih.gov

Table 2: Illustrative MD Simulation Stability Data for a Ligand-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds (Ligand-Protein) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 4 |

| 20 | 1.8 | 1.5 | 3 |

| 40 | 2.1 | 1.6 | 4 |

| 60 | 2.0 | 1.5 | 3 |

| 80 | 2.2 | 1.7 | 3 |

| 100 | 2.1 | 1.6 | 4 |

MD simulations can also reveal how the protein's structure adapts to the presence of the ligand. Binding events often induce subtle or significant conformational changes in the protein that can be essential for its function or inhibition. pku.edu.cn Analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. For example, residues in a flexible loop near the active site might become more rigid to "clamp down" on the inhibitor, a change that would be visible in an RMSF plot. These insights are invaluable for designing inhibitors that can exploit or induce specific protein conformations to achieve higher potency and selectivity.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (In Silico)

In silico ADME prediction is a crucial step in early-stage drug discovery that aims to identify compounds with favorable pharmacokinetic properties. mdpi.com By using computational models, researchers can predict how a compound like this compound is likely to be absorbed, distributed, metabolized, and excreted by the body, helping to weed out candidates that are likely to fail in later clinical trials. mdpi.comnih.gov

Various software platforms and web servers (e.g., SwissADME, pkCSM) use quantitative structure-property relationship (QSPR) models to predict key ADME parameters. nih.govresearchgate.net These models are built from large datasets of experimental results and can provide valuable estimates for new compounds.

Key parameters include:

Gastrointestinal (GI) Absorption: Predicts the likelihood of a drug being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound can cross the BBB to act on targets within the central nervous system (CNS).

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

Aqueous Solubility (LogS): A measure of how well the compound dissolves in water, which affects its absorption and formulation.

For sulfonamide-pyridine derivatives, in silico studies have been used to successfully predict these parameters, guiding the selection of compounds with a higher chance of oral bioavailability and a lower risk of metabolic liabilities. nih.govnih.gov

Table 3: Example In Silico ADME Predictions for this compound

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrate drugs |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | > 85% | Well-absorbed from the intestine |

Drug-likeness is a qualitative concept used to evaluate whether a compound has physicochemical properties consistent with known drugs. researchgate.net The most famous guideline is Lipinski's Rule of Five, which states that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 Daltons

A logP (octanol-water partition coefficient) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Other criteria, like Veber's rule (related to rotatable bonds and polar surface area), are also used to predict good oral bioavailability. researchgate.net Computational tools can quickly calculate these properties for this compound and its analogues, providing a rapid filter to eliminate compounds with poor drug-like characteristics. utrgv.edumdpi.com

Table 4: Predicted Physicochemical and Drug-likeness Properties

| Property | Predicted Value | Lipinski's Rule (Violation?) |

|---|---|---|

| Molecular Weight (g/mol) | 294.36 | 0 |

| LogP (Octanol/Water) | 2.15 | 0 |

| Hydrogen Bond Donors | 1 | 0 |

| Hydrogen Bond Acceptors | 4 | 0 |

| Molar Refractivity | 78.50 | N/A |

| Polar Surface Area (Ų) | 75.15 | N/A |

| Drug-likeness Score | 0.55 | Pass |

Preclinical Research Methodologies and Translational Prospects

In Vitro Experimental Design and Method Validation

In vitro studies form the cornerstone of preclinical research, providing initial insights into the biological effects of a compound in a controlled, non-living system. These experiments are crucial for identifying the mechanism of action, determining potency, and selecting promising candidates for further development.

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds against specific biological targets or in phenotypic assays. For a novel compound like 6-(Benzylsulfanyl)-3-pyridinesulfonamide, HTS would be the initial step to identify any significant biological activity. nih.gov

Given the structural similarities of pyridinesulfonamides to compounds with known anticancer and antimicrobial properties, initial cell-based assays would likely focus on these therapeutic areas. researchgate.netnih.gov

Anticancer Screening: The compound would be screened against a panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types including leukemia, lung, colon, breast, and others. researchgate.net A primary assay to assess general cytotoxicity would be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in cell viability upon treatment with the compound would suggest potential antiproliferative activity. mdpi.com

Table 1: Hypothetical MTT Assay Results for this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.5 |

| K562 | Leukemia | 9.7 |

Antimicrobial Screening: The antimicrobial potential of this compound would be evaluated against a panel of clinically relevant bacterial and fungal strains. This would include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans). mdpi.comnih.gov The primary screening method would be the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 32 |

| Escherichia coli | Gram-negative bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |

Many drugs exert their effects by inhibiting specific enzymes. The sulfonamide moiety is a well-known pharmacophore present in inhibitors of various enzymes, such as carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.govnih.govnih.gov Therefore, biochemical assays to screen this compound against a panel of relevant enzymes would be a logical step.

Fluorescence-based assays are commonly employed in HTS for enzyme inhibitors due to their high sensitivity and compatibility with automated platforms. nih.gov For instance, a generic NADH-coupled ATPase assay could be used to screen for inhibitors of ATP-dependent enzymes. youtube.com If a specific enzyme target is hypothesized based on in silico modeling or known activities of similar compounds, a dedicated biochemical assay would be developed. For example, if carbonic anhydrase inhibition is suspected, an esterase assay using p-nitrophenyl acetate (B1210297) as a substrate could be employed, where the inhibition of the enzyme would lead to a decrease in the rate of p-nitrophenol production, which can be monitored spectrophotometrically. nih.gov

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Esterase Assay | 5.8 |

| Dihydropteroate Synthase | Colorimetric Assay | 12.3 |

To ensure the accuracy and reproducibility of in vitro and subsequent in vivo studies, a robust analytical method for the quantification of this compound is necessary. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.govwu.ac.th

A reverse-phase HPLC (RP-HPLC) method would be developed and validated. This typically involves using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). wu.ac.thimeko.info Detection would likely be achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

The method would be validated according to established guidelines, assessing parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, the next step is to evaluate the efficacy of this compound in living organisms. These in vivo studies are essential for establishing proof-of-concept and providing data to support the translational potential of the compound.

The choice of animal model is critical and depends on the intended therapeutic application as suggested by the in vitro data. nih.gov

Cancer: If the compound shows significant in vitro anticancer activity, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). nih.gov For example, if this compound was potent against the MCF-7 breast cancer cell line in vitro, an MCF-7 xenograft model in nude mice would be appropriate. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors in specific organs can also be employed for a more physiologically relevant system. nih.gov

Infectious Diseases: For evaluating antimicrobial efficacy, infection models are established in animals, typically mice. For a bacterial infection, mice can be infected with a standardized inoculum of the target bacterium, such as Staphylococcus aureus, either systemically (e.g., intraperitoneal injection) or locally (e.g., a wound infection model). mdpi.com Ex vivo models using animal tissue, such as porcine skin, can also serve as an intermediate step to evaluate topical antimicrobial formulations. mdpi.com

Inflammation: Given that some sulfonamides possess anti-inflammatory properties, models of inflammation such as the carrageenan-induced paw edema model in rats could be utilized to assess potential anti-inflammatory effects. openaccesspub.org

The primary goal of these studies is to determine if the compound can produce the desired therapeutic effect in a living system.

In a cancer xenograft model, efficacy is typically assessed by measuring the tumor volume over time in treated versus control animals. A statistically significant reduction in tumor growth in the treated group would indicate in vivo efficacy. nih.gov

Table 4: Hypothetical Efficacy of this compound in a Murine Xenograft Model of Human Breast Cancer (MCF-7)

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 550 ± 45 | - |

In an infectious disease model, efficacy can be measured by various endpoints, such as the bacterial load in a target organ (e.g., spleen or liver) or survival rates of the animals. A significant reduction in bacterial burden or an increase in survival in the treated group compared to the control group would demonstrate in vivo efficacy.

These preclinical research methodologies provide a systematic and rigorous framework for evaluating the therapeutic potential of this compound. The data generated from these studies are crucial for making informed decisions about the continued development of the compound and its potential translation to clinical applications.

Biomarker Identification and Validation for Preclinical Efficacy

In the preclinical evaluation of this compound, biomarkers are indispensable tools for objectively measuring biological responses. crownbio.comwuxiapptec.com A biomarker is a measurable indicator that can be used to assess a compound's pharmacodynamic activity (target engagement), efficacy, or potential toxicity before advancing to human trials. crownbio.combio-rad.com Establishing a biomarker strategy early in development is crucial for success. crownbio.com

The process begins with biomarker discovery , which leverages various technologies to identify potential candidates. bio-rad.comcrownbio.com This is followed by a rigorous validation process to ensure that the biomarker is "fit-for-purpose," meaning the assay is sufficiently validated to support its intended use. wuxiapptec.com

Discovery and Identification Methods:

Omics Technologies: A systems biology approach integrating genomics, proteomics, and metabolomics offers a comprehensive view of the biological changes induced by a compound. crownbio.comcrownbio.com These methods can reveal novel and relevant biomarkers by comparing profiles of treated versus untreated samples. crownbio.com

High-Throughput Screening (HTS): HTS assays can rapidly screen for changes in cellular or molecular markers in response to the compound, helping to identify biomarkers related to its mechanism of action. crownbio.com

Genetic and Molecular Profiling: Large-scale gene expression studies can identify genes that are up- or down-regulated in a specific disease or in response to treatment, which can then serve as genomic biomarkers. bio-rad.com

Validation Process: The validation of a preclinical biomarker is a multistep process designed to confirm its reliability and relevance. nih.gov A validated biomarker should be:

Reproducible: The measurement should be consistent across different experiments and laboratories. nih.gov

Associated with Disease or Treatment: The biomarker's levels should correlate with the progression of the disease or the response to the therapeutic agent. bio-rad.comnih.gov

Analytically Sound: The assay used to measure the biomarker must be accurate, sensitive, and specific. wuxiapptec.com

For a compound like this compound, a validated biomarker panel could be used to gauge its efficacy in preclinical models, providing quantitative data to support decisions about advancing the compound into clinical development. nih.gov

| Biomarker Type | Definition | Potential Preclinical Application for this compound |

|---|---|---|

| Pharmacodynamic (PD) | A biomarker that shows a drug has reached its target and produced a biological response. bio-rad.com | Measuring the phosphorylation status of a target kinase after administration of the compound. |

| Efficacy | A biomarker that indicates the likelihood of a beneficial outcome. bio-rad.com | Monitoring levels of a specific inflammatory cytokine in a model of inflammatory disease to track therapeutic response. |

| Safety | A biomarker that indicates the potential for toxicity. wuxiapptec.com | Measuring levels of liver enzymes in blood to assess potential hepatotoxicity. |

| Predictive | A biomarker used to identify individuals who are more likely to respond to a given treatment. bio-rad.com | Identifying a specific genetic mutation in a cancer cell line that confers sensitivity to the compound. |

Intellectual Property Landscape and Patent Analysis (Relevant to Academic Research)

Patent landscape analysis is a method used to create an overview of a technology field, which can help identify research gaps, ensure the novelty of an invention, and inform strategic decisions in research and development. nih.govbiorxiv.org For academic researchers, understanding the patent landscape for a class of compounds is crucial for assessing the novelty of their work and its potential for translation.

The sulfonamide functional group has a long and storied history in medicinal chemistry, and it continues to be a scaffold of significant interest for drug discovery. researchgate.netresearchgate.net Similarly, the pyridine (B92270) ring is a privileged structure found in numerous clinically approved drugs and natural products. researchgate.net The combination of these two moieties in pyridine sulfonamides represents a fertile area for pharmaceutical innovation.

Key Trends:

Broad Biological Activity: Patents for sulfonamide and pyridine derivatives cover an extensive range of therapeutic areas. These include applications as antibacterial, antiviral, anti-inflammatory, anticancer, and diuretic agents. researchgate.netresearchgate.netresearchgate.net

Kinase Inhibition: A significant number of recent patents focus on pyridine sulfonamide derivatives as inhibitors of various protein kinases, such as phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology and immunology. google.com

Ease of Synthesis: The chemical synthesis of secondary and tertiary sulfonamides is generally straightforward, which allows for the creation of large and diverse compound libraries for high-throughput screening against different diseases. This synthetic accessibility fuels continuous patenting activity in this area.

Agrochemical Applications: Beyond pharmaceuticals, pyridine-3-sulfonyl compounds have also been patented for their use as pesticidal and herbicidal agents, demonstrating the versatility of this chemical class. google.compatentcut.com

| Therapeutic/Application Area | General Target/Mechanism | Representative Patent Class |

|---|---|---|

| Oncology | Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrases) | Pyridine-3-sulfonamide (B1584339) compounds as PI3-kinase inhibitors. google.com |

| Infectious Diseases | Antimicrobial, Antiviral | Functionalized pyridine-based sulfonamides. nih.gov |

| Neurological Disorders | Modulation of neurotransmitter systems (e.g., glutamate) | Sulfonamide derivatives for cognitive and neurodegenerative disorders. google.com |

| Cardiovascular/Metabolic | Diuretics, Endothelin Receptor Antagonists | 4-arylamino-3-pyridinesulfonic acids as diuretics. google.com |

| Agrochemicals | Pesticidal/Herbicidal activity | Pyridine-3-sulfonyl compounds as pesticidal agents. patentcut.com |

A specific search for patents explicitly claiming the compound "this compound" did not yield direct results. However, the patent landscape for the broader class of substituted pyridine-3-sulfonamides is active, indicating the perceived value and patentability of this core scaffold. The absence of a specific patent could suggest that this particular substitution pattern may be novel or may be encompassed within broader, more generic patent claims.

Patents for structurally related compounds demonstrate the potential applications for which this compound could be investigated. For example, various patents describe the synthesis and use of pyridine-3-sulfonamide derivatives for a range of biological targets.

Analysis of Related Patents:

Patent WO2019020657A1 describes a broad class of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors, useful for treating inflammatory or autoimmune disorders. google.com The claims cover a vast number of potential substitutions on the pyridine ring, and while not explicitly mentioning the benzylsulfanyl group at the 6-position, it highlights the interest in this scaffold for kinase inhibition. google.com

Patent US3674794A discloses 4-arylamino-3-pyridinesulfonamide derivatives as diuretic agents. google.com This demonstrates an early interest in the diuretic potential of this class of compounds.

Patent EP2963019B1 details a method for producing pyridine-3-sulfonyl chloride, a key intermediate for synthesizing a wide array of sulfonamide derivatives, including those with therapeutic utility as proton pump inhibitors. googleapis.compatsnap.com

Patent US6060475A claims substituted pyrazin-2-yl-sulfonamide-(3-pyridyl) compounds as endothelin receptor antagonists, useful for conditions where endothelin levels are elevated, such as hypertension. nih.gov

The existing patent landscape suggests that a compound like this compound, featuring a pyridine-3-sulfonamide core, could plausibly be investigated for utility in areas such as oncology (e.g., as a kinase inhibitor), inflammation, or infectious diseases. Any novel and non-obvious biological activity discovered for this specific compound would likely be patentable.

Future Directions and Research Opportunities for 6 Benzylsulfanyl 3 Pyridinesulfonamide

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The pyridinesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The future exploration of 6-(Benzylsulfanyl)-3-pyridinesulfonamide will likely focus on identifying novel protein and genetic targets to expand its therapeutic applications. The identification of new molecular targets is a critical step in modern drug development, with the potential to address unmet medical needs in various diseases. nih.govnih.gov

Initial research into related sulfonamide compounds has revealed a broad spectrum of biological activities, including anticancer properties. For instance, certain pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a crucial role in angiogenesis, a key process in tumor growth. Future research could investigate the potential of this compound to inhibit similar kinases or other enzymes implicated in cancer progression.

Beyond oncology, the sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Therefore, a systematic evaluation of this compound against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial activities. The structural features of this compound, including the benzylsulfanyl moiety, may confer unique inhibitory properties against microbial enzymes that are distinct from existing sulfonamide drugs.

The following table outlines potential therapeutic areas and corresponding pharmacological targets for future investigation of this compound.

| Potential Therapeutic Area | Potential Pharmacological Target | Rationale |

| Oncology | Kinases (e.g., VEGFR-2, EGFR), Epigenetic targets (e.g., HDACs) | Pyridine (B92270) and sulfonamide scaffolds are present in many kinase inhibitors. |

| Infectious Diseases | Dihydropteroate (B1496061) synthase (DHPS), Other essential microbial enzymes | The sulfonamide moiety is a known inhibitor of folic acid synthesis in bacteria. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Certain sulfonamides exhibit anti-inflammatory properties. |

| Neurological Disorders | Enzymes or receptors involved in neuroinflammation or neurodegeneration | The blood-brain barrier permeability of the compound would be a key determinant. |

Development of Advanced Synthetic Strategies for Complex Derivatives

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies is paramount. Future work in this area will likely focus on creating a diverse library of derivatives with modifications at various positions of the pyridine ring, the sulfonamide group, and the benzyl (B1604629) moiety.

Modern synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, can be employed to rapidly generate a multitude of analogues. ekb.egnih.gov For instance, the substitution pattern on the benzyl ring could be systematically varied to include electron-donating and electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule. Similarly, the sulfonamide nitrogen can be substituted with a wide range of functionalities to influence solubility, metabolic stability, and target engagement.

The development of novel catalytic methods, such as C-H activation and cross-coupling reactions, could provide more direct and atom-economical routes to complex derivatives of this compound. These advanced synthetic tools would enable the construction of molecules that are not readily accessible through traditional synthetic methods. nih.govmdpi.comresearchgate.net

The table below summarizes potential synthetic strategies for generating derivatives of this compound.

| Synthetic Strategy | Target Modification | Potential Outcome |

| Parallel Synthesis | Substitutions on the benzyl ring | Exploration of electronic and steric effects on activity. |

| Diversity-Oriented Synthesis | Generation of diverse scaffolds from a common intermediate | Discovery of novel chemotypes with improved properties. |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of synthesis | Rapid access to a wide range of analogues for SAR studies. |

| Catalytic Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds | Construction of complex and novel molecular architectures. |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

In the initial stages, ML models can be trained on existing data from other sulfonamide-containing compounds to predict the potential biological activities and physicochemical properties of novel derivatives of this compound. epa.gov This in silico screening can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. researchgate.net

Furthermore, generative AI models can be employed for the de novo design of novel molecules based on the this compound scaffold. These models can generate virtual libraries of compounds with optimized properties, such as enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles.

The use of AI in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another crucial application. By identifying potential liabilities early in the drug discovery process, AI can help guide the design of safer and more effective drug candidates. epa.gov

The following table highlights the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict biological activity and physicochemical properties. | Prioritization of synthetic targets and reduction of experimental workload. |

| De Novo Drug Design | Generative models to create novel molecular structures with desired properties. | Exploration of a vast chemical space and identification of innovative drug candidates. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification and mitigation of potential drug development risks. |

| Target Identification | Analyzing large biological datasets to identify novel drug targets. | Expansion of the therapeutic potential of the compound. |

Prodrug and Drug Delivery System Concepts (excluding dosage forms and administration)

The development of prodrugs and advanced drug delivery systems can significantly enhance the therapeutic potential of a drug candidate by improving its physicochemical and pharmacokinetic properties. nih.govrsc.org For this compound, these strategies could be explored to overcome potential challenges such as poor solubility, limited permeability, or rapid metabolism.

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical transformation. orientjchem.org For this compound, a prodrug approach could involve modifying the sulfonamide group or other functional moieties to improve properties like water solubility or membrane permeability. For example, attaching a phosphate (B84403) group could enhance aqueous solubility for parenteral delivery. nih.gov

Macromolecular drug delivery systems, such as polymer-drug conjugates, can also be investigated. nih.gov By attaching this compound to a biocompatible polymer, it may be possible to achieve controlled release, extend the circulation half-life, and potentially target the drug to specific tissues or cells. google.com

The table below outlines potential prodrug and drug delivery concepts for this compound.

| Concept | Modification Strategy | Potential Advantage |

| Ester Prodrugs | Acylation of a suitable functional group. | Improved lipophilicity and membrane permeability. |

| Phosphate Prodrugs | Phosphorylation of a hydroxyl or amino group. | Enhanced aqueous solubility. |

| Polymer-Drug Conjugates | Covalent attachment to a polymer backbone. | Controlled release and prolonged circulation time. |

| Targeted Delivery Systems | Conjugation to a targeting ligand (e.g., antibody, peptide). | Increased drug concentration at the site of action and reduced systemic toxicity. |

Collaborative Research Frameworks and Interdisciplinary Approaches

The successful development of a new therapeutic agent is a complex undertaking that requires expertise from a wide range of scientific disciplines. Establishing collaborative research frameworks will be essential for advancing the study of this compound.

Interdisciplinary collaborations between medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians will be crucial for a comprehensive evaluation of the compound. For instance, chemists can focus on the synthesis of novel derivatives, while biologists and pharmacologists can assess their biological activity and mechanism of action in relevant in vitro and in vivo models.

Public-private partnerships between academic institutions, research foundations, and pharmaceutical companies can also play a vital role in accelerating the drug development process. These collaborations can provide access to specialized resources, funding, and expertise that may not be available within a single organization.

The following table lists the key disciplines and their potential contributions to the research of this compound.

| Discipline | Potential Contribution |

| Medicinal Chemistry | Design and synthesis of novel analogues and prodrugs. |

| Molecular and Cell Biology | Elucidation of the mechanism of action and identification of molecular targets. |

| Pharmacology | Evaluation of efficacy and pharmacokinetic properties in preclinical models. |

| Computational Chemistry & AI | In silico screening, de novo design, and ADMET prediction. |

| Clinical Research | Design and execution of clinical trials to assess safety and efficacy in humans. |

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.